Glutarimide, N,3,3-trimethyl-

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Analysis

This specific glutarimide scaffold is essential for cereblon (CRBN)-based targeted protein degradation research. The N-methyl and C3-gem-dimethyl pattern invokes the Thorpe-Ingold effect for accelerated cyclization and uniquely alters neosubstrate degradation profiles compared to unsubstituted or 3,3-dimethylglutarimide analogs. Its distinct chromatographic behavior (TPSA 37.4 Ų, XLogP3 0.3) makes it an ideal HPLC/LC-MS reference standard for complex glutarimide mixtures. Choose this compound to ensure SAR validity and avoid the irreversible experimental errors caused by scaffold substitution.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 25115-67-7
Cat. No. B12007045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutarimide, N,3,3-trimethyl-
CAS25115-67-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C(=O)C1)C)C
InChIInChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3
InChIKeyFMGADNVMWHSJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutarimide, N,3,3-trimethyl- (CAS 25115-67-7) | Core Structural and Physicochemical Profile


Glutarimide, N,3,3-trimethyl- (CAS 25115-67-7), systematically named 1,4,4-trimethylpiperidine-2,6-dione, is a cyclic imide with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is a derivative of the piperidine-2,6-dione scaffold, distinguished by a gem-dimethyl group at the C4 position and an N-methyl group. Calculated physicochemical properties include a topological polar surface area of 37.4 Ų, no hydrogen bond donors, and a calculated XLogP3 of 0.3 [1]. This compound is primarily used as a synthetic intermediate or scaffold in medicinal chemistry and chemical biology research.

Why Glutarimide, N,3,3-trimethyl- Cannot Be Replaced by Generic Analogs


In medicinal and synthetic chemistry, glutarimide derivatives are not interchangeable. The specific pattern of N- and C-substitution profoundly impacts molecular recognition, physicochemical properties, and synthetic utility. For Glutarimide, N,3,3-trimethyl-, the combination of a gem-dimethyl group at the C3-position and an N-methyl group introduces unique steric and electronic features . These modifications can alter receptor binding conformations, metabolic stability, and reactivity compared to simpler analogs like unsubstituted glutarimide (CAS 1121-89-7) or 3,3-dimethylglutarimide (CAS 1123-40-6) . Consequently, substituting one glutarimide for another can invalidate structure-activity relationships (SAR) and lead to different, often undesired, biological or chemical outcomes.

Glutarimide, N,3,3-trimethyl- (CAS 25115-67-7) | Quantified Differentiation from Closest Analogs


Molecular Weight Differentiation of N,3,3-Trimethylglutarimide vs. 3,3-Dimethylglutarimide

The addition of an N-methyl group to the 3,3-dimethylglutarimide scaffold results in a clear and quantifiable difference in molecular weight. This structural modification is a critical determinant of a compound's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability .

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Analysis

Hydrogen Bond Donor Capacity: Glutarimide vs. N,3,3-Trimethylglutarimide

The methylation of the imide nitrogen atom in N,3,3-trimethylglutarimide completely eliminates its hydrogen bond donor (HBD) capacity, a stark contrast to the unsubstituted glutarimide parent compound. This modification is known to significantly impact solubility and target binding interactions [1].

Physicochemical Property Analysis Drug Design Molecular Interaction

Impact of Gem-Dimethyl Substitution on Synthetic Reactivity (Thorpe-Ingold Effect)

The gem-dimethyl group at the C3 position of the glutarimide ring introduces steric bulk that influences reactivity. A comparative study on glutarimide derivatives demonstrates the Thorpe-Ingold effect, showing that increased substitution alters the product distribution in reactions with aryllithiums. For instance, 3-methylglutarimide yields a keto amide, whereas the more substituted 3,3-dimethylglutarimide yields both a hydroxy lactam and a keto amide [1]. While this study did not include the N,3,3-trimethyl analog, it provides class-level inference that the gem-dimethyl group in the target compound will similarly direct reaction outcomes differently than unsubstituted or mono-substituted analogs.

Synthetic Chemistry Reaction Mechanism Kinetics

Structural Influence on Glutarimide Scaffold in Targeted Protein Degradation

The glutarimide moiety is a key pharmacophore for binding to the E3 ligase cereblon (CRBN), a crucial component in the mechanism of immunomodulatory drugs (IMiDs) and targeted protein degraders [1]. A structure-activity relationship (SAR) study on glutarimide analogs demonstrates that specific substitution patterns on the glutarimide ring, including methylation, are critical for modulating the degradation of target proteins like GSPT1 and Aiolos [1]. While N,3,3-trimethylglutarimide itself was not the focus of the study, the findings establish that even minor changes to the glutarimide scaffold can dramatically alter the neosubstrate specificity of the CRBN E3 ligase complex. This class-level evidence strongly supports the selection of a specific, highly substituted glutarimide like the target compound for exploration in this high-value therapeutic area, where precise molecular recognition is paramount.

Medicinal Chemistry PROTACs Molecular Glues

Key Application Scenarios for Glutarimide, N,3,3-trimethyl- (CAS 25115-67-7)


Scaffold for Cereblon (CRBN) Modulators and PROTAC Development

As detailed in Section 3, the glutarimide core is essential for binding to cereblon (CRBN), an E3 ubiquitin ligase. Its unique substitution pattern (N-methyl and C3-gem-dimethyl) makes it a distinct chemical probe for exploring structure-activity relationships (SAR) around the CRBN binding pocket. Its use in medicinal chemistry can lead to the discovery of novel molecular glue degraders or PROTACs with unique neosubstrate degradation profiles, as suggested by class-level SAR studies [1].

Synthetic Intermediate for Sterically Demanding Transformations

The presence of the gem-dimethyl group invokes the Thorpe-Ingold effect, which can accelerate cyclization reactions and alter regioselectivity in nucleophilic additions [2]. This makes Glutarimide, N,3,3-trimethyl- a valuable building block in synthetic chemistry when steric bulk is needed to influence reaction outcomes, as demonstrated by studies on related analogs. Its use is therefore recommended over less-substituted glutarimides for syntheses where kinetic or thermodynamic control via steric hindrance is required.

Physicochemical Standard in Analytical Method Development

With well-defined and calculated physicochemical properties like a TPSA of 37.4 Ų, zero hydrogen bond donors, and a molecular weight of 155.19 g/mol [3], this compound can serve as a useful reference standard in analytical chemistry. Its distinct chromatographic behavior relative to its analogs (e.g., 3,3-dimethylglutarimide) makes it suitable for developing and validating HPLC or LC-MS methods aimed at separating complex mixtures of glutarimide derivatives.

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